4-Isopropyl-3-propylcyclohexan-1-amine
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Overview
Description
4-Isopropyl-3-propylcyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines. This compound features a cyclohexane ring substituted with isopropyl and propyl groups at positions 4 and 3, respectively, and an amine group at position 1. Cyclohexylamines are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-3-propylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by reductive amination. The steps are as follows:
Alkylation of Cyclohexanone: Cyclohexanone is first alkylated with isopropyl and propyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reductive Amination: The resulting alkylated cyclohexanone is then subjected to reductive amination using ammonia or a primary amine and a reducing agent like sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a metal catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate hydrogenation reactions.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-3-propylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and m-chloroperbenzoic acid (m-CPBA).
Reduction: LiAlH4, NaBH4, and BH3.
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide) and bases (e.g., NaOH, KOH).
Major Products Formed
Oxidation: Nitroso, nitro, and N-oxide derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Alkyl-substituted amines.
Scientific Research Applications
4-Isopropyl-3-propylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug molecules targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-propylcyclohexan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the compound may interact with cell membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with only an amine group attached to the cyclohexane ring.
4-Isopropylcyclohexan-1-amine: Similar structure but lacks the propyl group at position 3.
3-Propylcyclohexan-1-amine: Similar structure but lacks the isopropyl group at position 4.
Uniqueness
4-Isopropyl-3-propylcyclohexan-1-amine is unique due to the presence of both isopropyl and propyl groups on the cyclohexane ring, which can influence its steric and electronic properties, making it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C12H25N |
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Molecular Weight |
183.33 g/mol |
IUPAC Name |
4-propan-2-yl-3-propylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-4-5-10-8-11(13)6-7-12(10)9(2)3/h9-12H,4-8,13H2,1-3H3 |
InChI Key |
OKONUVYEKNWUBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(CCC1C(C)C)N |
Origin of Product |
United States |
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